REACTION_CXSMILES
|
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[CH2:13]([OH:15])C.[CH:16]1[CH:21]=CC(CO[C@H]2C(OCC3C=CC=CC=3)[C@@H](OCC3C=CC=CC=3)[C@H](O)C(O)[C@H]2O)=C[CH:17]=1>[Pd].O>[C:2]12([CH3:12])[C:16]([CH3:21])([CH3:17])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH:3]2[C:13]([OH:15])=[O:1] |f:0.1|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C([C@H]([C@@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel and elution with ether-light petroleum (4:1)
|
Type
|
CUSTOM
|
Details
|
gave a compound
|
Type
|
ADDITION
|
Details
|
the racemic mixture of the latter one
|
Type
|
CUSTOM
|
Details
|
could be separated into the enantiomeric forms
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |